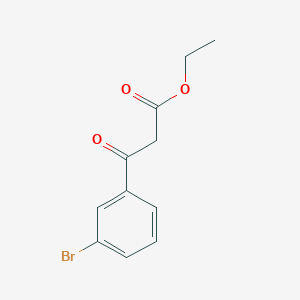

Ethyl 3-(3-bromophenyl)-3-oxopropanoate

Description

The exact mass of the compound Ethyl 3-(3-bromophenyl)-3-oxopropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-(3-bromophenyl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(3-bromophenyl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(3-bromophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVMCOQPWKQNGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175924 | |

| Record name | Benzenepropanoic acid, 3-bromo-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21575-91-7 | |

| Record name | Benzenepropanoic acid, 3-bromo-3-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021575917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3-bromo-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21575-91-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(3-bromophenyl)-3-oxopropanoate

Abstract

Ethyl 3-(3-bromophenyl)-3-oxopropanoate is a valuable β-keto ester intermediate in organic synthesis, serving as a critical building block for a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a reactive β-dicarbonyl moiety and a functionalized aromatic ring, allows for diverse subsequent chemical transformations. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. It is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction and Strategic Overview

The synthesis of β-keto esters is a cornerstone of modern organic chemistry. These compounds are prized for their synthetic versatility, stemming from the acidity of the α-proton and the dual electrophilic nature of their two carbonyl carbons. The target molecule, ethyl 3-(3-bromophenyl)-3-oxopropanoate, is typically synthesized via a carbon-carbon bond-forming reaction.

Two principal and highly effective strategies are discussed herein:

-

Crossed Claisen Condensation: A classic and robust method involving the reaction of an enolizable ester (ethyl acetate) with a non-enolizable aromatic ester (ethyl 3-bromobenzoate) in the presence of a strong base.[3]

-

Acylation of a Malonate Derivative: An alternative approach that involves the acylation of a malonic ester derivative with 3-bromobenzoyl chloride, followed by a decarboxylation step.[4]

This guide will dissect each approach, emphasizing the mechanistic rationale that ensures high yield and purity of the final product.

Primary Synthetic Route: Crossed Claisen Condensation

The Claisen condensation is a fundamental reaction that forms a β-keto ester from two molecules of an ester.[5][6] A "crossed" Claisen condensation occurs between two different esters. To achieve a single product with high selectivity, the reaction is designed such that one ester has α-hydrogens (and can form a nucleophilic enolate) while the other does not (acting solely as the electrophile).[7]

For the synthesis of ethyl 3-(3-bromophenyl)-3-oxopropanoate, this translates to the reaction between ethyl acetate and ethyl 3-bromobenzoate.

Mechanistic Principles and Rationale

The success of this synthesis hinges on a few key principles:

-

Enolate Formation: Ethyl acetate possesses acidic α-protons which can be abstracted by a strong base to form a resonance-stabilized enolate. This enolate is the key nucleophile in the reaction.[8][9]

-

Electrophile Choice: Ethyl 3-bromobenzoate lacks α-hydrogens and therefore cannot enolize. This prevents it from undergoing self-condensation, ensuring it acts only as the electrophilic target for the ethyl acetate enolate.[5]

-

The Driving Force: The Claisen condensation is an equilibrium process. The final step, the deprotonation of the newly formed β-keto ester product by the alkoxide base, is thermodynamically favorable because the resulting enolate is highly resonance-stabilized.[6][10] This irreversible step requires a stoichiometric amount of base and drives the entire reaction sequence to completion.[7]

-

Choice of Base: The base must be strong enough to deprotonate the α-carbon of ethyl acetate but must not interfere with the ester functional groups. Using the sodium or magnesium salt of the corresponding alkoxide (ethoxide in this case) is critical. This prevents transesterification, a side reaction that would occur if a different alkoxide, like methoxide, were used.[11][12] Magnesium ethoxide is an effective strong base for generating enolates for Claisen condensations.[13][14]

Reaction Mechanism Diagram

The mechanism proceeds through three core stages: enolate formation, nucleophilic acyl substitution, and a final, irreversible deprotonation.

Caption: The reaction mechanism for the Crossed Claisen Condensation.

Detailed Experimental Protocol

This protocol is a representative procedure derived from established principles of the Claisen condensation.

Table 1: Reactant Properties and Stoichiometry

| Compound | Formula | M.W. ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents | Volume / Mass |

| Ethyl 3-bromobenzoate | C₉H₉BrO₂ | 229.07 | 1.427 | 50 | 1.0 | 11.45 g (8.0 mL) |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 0.902 | 100 | 2.0 | 8.81 g (9.77 mL) |

| Magnesium Ethoxide | C₄H₁₀MgO₂ | 114.43 | - | 55 | 1.1 | 6.29 g |

| Toluene | C₇H₈ | 92.14 | 0.867 | - | - | 100 mL |

| Hydrochloric Acid (6M) | HCl | 36.46 | ~1.1 | - | - | As needed for quench |

Procedure:

-

Apparatus Setup: A 250 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Reagent Charging: The flask is charged with magnesium ethoxide (6.29 g, 55 mmol) and anhydrous toluene (50 mL).

-

Reactant Addition: A solution of ethyl 3-bromobenzoate (11.45 g, 50 mmol) and ethyl acetate (8.81 g, 100 mmol) in anhydrous toluene (50 mL) is prepared and added to the dropping funnel.

-

Reaction Execution: The solution from the dropping funnel is added to the stirred suspension of magnesium ethoxide over 30 minutes. After the addition is complete, the reaction mixture is heated to reflux (approx. 110°C) and maintained for 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Workup:

-

The reaction mixture is cooled to room temperature and then poured slowly into a beaker containing ice (150 g) and 6M hydrochloric acid (50 mL) with vigorous stirring. The pH of the aqueous layer should be acidic (pH ~2-3).

-

The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice with diethyl ether (2 x 50 mL).

-

The organic layers are combined, washed with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL), and then dried over anhydrous sodium sulfate.

-

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure ethyl 3-(3-bromophenyl)-3-oxopropanoate.

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.

Caption: A generalized workflow from reaction setup to final product characterization.

Product Profile and Characterization

The final product, ethyl 3-(3-bromophenyl)-3-oxopropanoate, should be characterized to confirm its identity and purity.

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| CAS Number | 21575-91-7 | [1] |

| Molecular Formula | C₁₁H₁₁BrO₃ | [1][15] |

| Molecular Weight | 271.11 g/mol | [1][15] |

| Appearance | Liquid | [2] |

| Boiling Point | 255-256 °C | [2] |

| Density | 1.416 g/mL at 25 °C | [2] |

| ¹H NMR | Expected signals for ethyl group (triplet, quartet), methylene group (singlet), and aromatic protons. | - |

| ¹³C NMR | Expected signals for carbonyl carbons, aromatic carbons, and aliphatic carbons. | - |

| IR (cm⁻¹) | Characteristic C=O stretching frequencies for ester and ketone (~1740 and ~1690 cm⁻¹). | - |

Conclusion

The synthesis of ethyl 3-(3-bromophenyl)-3-oxopropanoate is reliably achieved through a crossed Claisen condensation. This method offers high selectivity and good yields by carefully selecting one enolizable and one non-enolizable ester partner. The choice of an appropriate alkoxide base is paramount to prevent side reactions and to drive the reaction to completion. The detailed protocol and mechanistic understanding provided in this guide offer a robust framework for researchers to successfully synthesize this valuable chemical intermediate for applications in medicinal chemistry and materials science.

References

-

19.15 A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts. (2014). Chemistry LibreTexts. [Link]

-

Claisen condensation - Wikipedia. (n.d.). Wikipedia. [Link]

-

Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020). Master Organic Chemistry. [Link]

-

Video: Esters to β-Ketoesters: Claisen Condensation Mechanism - JoVE. (2025). JoVE. [Link]

-

Video: Esters to β-Ketoesters: Claisen Condensation Overview - JoVE. (2023). JoVE. [Link]

-

Claisen condensation - L.S.College, Muzaffarpur. (2020). L.S.College, Muzaffarpur. [Link]

-

Claisen Condensation Reaction Mechanism - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

-

Claisen Condensation Mechanism - BYJU'S. (n.d.). BYJU'S. [Link]

-

23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax. (2023). OpenStax. [Link]

- The preparation method of β-keto acid ethyl ester - Google Patents. (n.d.).

-

Ethyl 3-(3-bromophenyl)-3-oxopropanoate CAS 21575-91-7 - BIOSYNCE. (n.d.). BIOSYNCE. [Link]

-

MSDS of Ethyl 3-(3-bromophenyl)-3-oxopropanoate. (n.d.). Capot Chemical Co.,Ltd. [Link]

Sources

- 1. 21575-91-7 | Ethyl 3-(3-bromophenyl)-3-oxopropanoate - AiFChem [aifchem.com]

- 2. biosynce.com [biosynce.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN101215234A - The preparation method of β-keto acid ethyl ester - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 9. byjus.com [byjus.com]

- 10. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 11. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 12. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. nbinno.com [nbinno.com]

- 14. CAS 2414-98-4: Magnesium ethoxide | CymitQuimica [cymitquimica.com]

- 15. capotchem.cn [capotchem.cn]

ethyl 3-(3-bromophenyl)-3-oxopropanoate chemical properties

An In-depth Technical Guide to Ethyl 3-(3-bromophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Ketoester Building Block

Ethyl 3-(3-bromophenyl)-3-oxopropanoate, registered under CAS Number 21575-91-7, is a key β-keto ester that serves as a highly versatile intermediate in synthetic organic chemistry.[1] Its structure, featuring a reactive β-dicarbonyl moiety and a synthetically adaptable bromophenyl group, makes it a valuable precursor for a wide array of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic protocols, reactivity profile, and significant applications, particularly in the realm of medicinal chemistry and materials science. Understanding the core attributes of this compound is crucial for leveraging its full potential in innovative research and development projects.

Part 1: Core Chemical and Physical Properties

The utility of a chemical intermediate is fundamentally dictated by its physical and chemical characteristics. These properties influence reaction conditions, purification strategies, and handling procedures. The key properties of Ethyl 3-(3-bromophenyl)-3-oxopropanoate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 21575-91-7 | [1] |

| Molecular Formula | C₁₁H₁₁BrO₃ | [1] |

| Molecular Weight | 271.11 g/mol | [1] |

| IUPAC Name | ethyl 3-(3-bromophenyl)-3-oxopropanoate | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 255-256 °C (lit.) | [2] |

| Density | 1.416 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.565 (lit.) | [2] |

| Solubility | Soluble in non-polar solvents (ether, dichloromethane, benzene); poor solubility in water. | [2] |

| Acidity (pKa) | 9.91 ± 0.46 (Predicted) | [2] |

| InChI Key | JSVMCOQPWKQNGU-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC(=O)CC(=O)C1=CC(=CC=C1)Br | [1] |

Part 2: Spectroscopic Profile

The structural identity of Ethyl 3-(3-bromophenyl)-3-oxopropanoate is unequivocally confirmed through standard spectroscopic techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the ethyl group protons—a triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂). A singlet corresponding to the active methylene protons (C(O)CH₂C(O)) would appear around 3.5-4.0 ppm. The aromatic protons on the 3-bromophenyl ring would present as a complex multiplet pattern in the 7.2-8.0 ppm region.

-

¹³C NMR Spectroscopy : The carbon spectrum will display distinct signals for the two carbonyl carbons (ester and ketone) between 165-195 ppm. The aliphatic carbons of the ethyl group and the methylene bridge will resonate in the upfield region (14-65 ppm). The aromatic carbons will appear between 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorption bands corresponding to the two carbonyl groups. The ester C=O stretch typically appears around 1735-1750 cm⁻¹, while the ketone C=O stretch is observed at a lower wavenumber, approximately 1685-1700 cm⁻¹. The C-Br stretching vibration can be found in the fingerprint region.[3]

-

Mass Spectrometry : The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and cleavage at the α-positions to the carbonyl groups.

Part 3: Synthesis and Purification Protocol

The synthesis of β-keto esters like Ethyl 3-(3-bromophenyl)-3-oxopropanoate is classically achieved via a Claisen condensation reaction. This involves the reaction of an ester with a ketone or another ester in the presence of a strong base.

Conceptual Synthesis Workflow

A plausible and efficient laboratory-scale synthesis involves the base-mediated condensation of ethyl acetate with an appropriate 3-bromobenzoyl derivative, such as ethyl 3-bromobenzoate.

Caption: General workflow for the synthesis of Ethyl 3-(3-bromophenyl)-3-oxopropanoate.

Step-by-Step Experimental Protocol

Causality: The choice of sodium ethoxide (NaOEt) as a base is critical; it prevents transesterification since it matches the ester's alcoholate. Anhydrous conditions are paramount to prevent the base from being quenched by water and to avoid hydrolysis of the ester reactants.

-

Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

-

Base Preparation : Sodium metal is carefully dissolved in anhydrous ethanol in the reaction flask to generate sodium ethoxide in situ.

-

Reaction : A mixture of ethyl 3-bromobenzoate and a slight excess of ethyl acetate is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Progression : After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours to drive the condensation to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : The reaction is cooled in an ice bath and quenched by the slow addition of a dilute aqueous acid (e.g., 1M HCl or H₂SO₄) until the solution is acidic (pH ~5-6). This step protonates the resulting enolate to form the β-keto ester.

-

Extraction : The product is extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Purification : The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or silica gel column chromatography, to yield the pure ethyl 3-(3-bromophenyl)-3-oxopropanoate.[2]

Part 4: Reactivity and Key Applications

The synthetic value of Ethyl 3-(3-bromophenyl)-3-oxopropanoate stems from its dual reactivity: the versatile β-keto ester functionality and the modifiable C-Br bond.

Core Reactivity

The methylene protons situated between the two carbonyl groups are acidic (pKa ≈ 10-11 in DMSO), allowing for easy deprotonation to form a stabilized enolate. This nucleophilic enolate can undergo a variety of reactions, including alkylations, acylations, and condensations. Furthermore, the aromatic bromine atom can be functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents.

Applications in Synthesis

This compound is a documented reactant in the synthesis of several classes of high-value molecules.[1]

-

Medicinal Chemistry : It is a crucial building block for synthesizing compounds with significant biological activity. Its applications include the preparation of:

-

Aroylbenzoxepinones : Investigated for their analgesic properties.

-

(Heteroaryl)(carboxamido)arylpyrrole derivatives : Developed as potent Cdc7 kinase inhibitors for potential cancer therapy.

-

Cambinol analogs : Used to create inhibitors of sirtuin enzymes, which have shown antitumor activity.

-

-

Asymmetric Catalysis : It serves as a precursor for the synthesis of advanced ligands, such as TunePhos-type diphosphine ligands , which are employed in asymmetric hydrogenation reactions to produce chiral compounds with high enantioselectivity.[1]

-

Materials Science : In material sciences, it is used as a building block for polymers and other materials with tailored electronic, optoelectronic, and energy applications.[2]

Caption: Role as a precursor to diverse functional molecules.

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of Ethyl 3-(3-bromophenyl)-3-oxopropanoate is essential to ensure personnel safety.

Hazard Identification

The compound is classified with the following hazards:

-

Signal Word : Warning[1]

-

GHS Pictogram : GHS07 (Exclamation Mark)

-

Hazard Statements :

Recommended Precautions

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a laboratory coat.[4]

-

Handling : Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4][5]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The recommended storage condition is sealed in dry, at room temperature.[2]

-

First Aid :

-

Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

-

Skin Contact : Wash off with soap and plenty of water. Consult a physician.[4]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

Ingestion : Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

-

Disclaimer: This guide is for informational purposes only. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

-

BIOSYNCE. (n.d.). Ethyl 3-(3-bromophenyl)-3-oxopropanoate CAS 21575-91-7. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(4-bromophenyl)-3-oxopropanoate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl (3-bromobenzoyl)acetate. Retrieved from [Link]

Sources

ethyl 3-(3-bromophenyl)-3-oxopropanoate CAS number 21575-91-7

An In-depth Technical Guide to Ethyl 3-(3-bromophenyl)-3-oxopropanoate (CAS No. 21575-91-7)

Authored for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-(3-bromophenyl)-3-oxopropanoate, a versatile β-keto ester, serves as a pivotal building block in modern synthetic organic and medicinal chemistry. Its unique molecular architecture, featuring an active methylene group, a reactive ketone, an ester moiety, and a functionalizable bromophenyl ring, offers a rich platform for constructing complex molecular scaffolds. This guide provides an in-depth analysis of its physicochemical properties, synthesis, core reactivity principles, and significant applications in the development of therapeutically relevant compounds, including kinase inhibitors, sirtuin modulators, and analgesics. Detailed experimental considerations and safety protocols are also presented to equip researchers with the practical knowledge required for its effective utilization.

Core Physicochemical & Structural Characteristics

Ethyl 3-(3-bromophenyl)-3-oxopropanoate (also known as ethyl 3-bromobenzoylacetate) is an organic compound that integrates a β-keto ester system with an aryl halide. This combination is not merely a structural curiosity; it is the foundation of its synthetic utility. The electron-withdrawing nature of the benzoyl group increases the acidity of the α-protons (the methylene group), making them susceptible to deprotonation and subsequent alkylation or acylation reactions. The bromine atom on the phenyl ring provides a strategic handle for transition metal-catalyzed cross-coupling reactions, enabling extensive derivatization.

Key Properties

A summary of the compound's essential physicochemical data is provided below, compiled from various chemical suppliers and databases.[1][2][3][4]

| Property | Value |

| CAS Number | 21575-91-7 |

| Molecular Formula | C₁₁H₁₁BrO₃ |

| Molecular Weight | 271.11 g/mol |

| Appearance | Colorless to Yellow Liquid or Solid |

| Boiling Point | 255-256 °C (lit.)[2][3] |

| Density | 1.416 g/mL at 25 °C (lit.)[2][3] |

| Refractive Index (n20/D) | 1.565 (lit.)[2][3] |

| Storage | Sealed in dry, room temperature conditions.[5][6] |

| Solubility | Soluble in non-polar solvents (ether, dichloromethane); poor in water.[4] |

Molecular Structure

The structure of ethyl 3-(3-bromophenyl)-3-oxopropanoate is fundamental to its reactivity.

Caption: General workflow for the synthesis via Claisen condensation.

Principles of Reactivity

The synthetic power of this molecule stems from its multiple reactive sites, which can be addressed with high selectivity under different reaction conditions.

-

α-Methylene Carbon: The protons on the carbon between the two carbonyl groups are acidic (pKa ≈ 11 in DMSO) and can be readily removed by a base. The resulting enolate is a potent nucleophile, ideal for forming new carbon-carbon bonds via alkylation and acylation.

-

Ketone Carbonyl: This group can undergo nucleophilic attack, participating in reactions like reductions, aldol condensations, and the formation of heterocycles such as hydantoins.

-

Ester Carbonyl: While less reactive than the ketone, the ester can be hydrolyzed, transesterified, or converted to an amide.

-

Aryl Bromide: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.

Caption: Key reactive sites on the molecule. (Diagram is illustrative)

Applications in Drug Discovery & Advanced Synthesis

Ethyl 3-(3-bromophenyl)-3-oxopropanoate is not an end product but a crucial intermediate. Its value is demonstrated by its role in the synthesis of diverse, biologically active molecules. [1][2][3]

-

Inhibitors of Cell Division Cycle 7 (Cdc7) Kinase: It is a reactant in the synthesis of (heteroaryl)(carboxamido)arylpyrrole derivatives, a class of compounds investigated for their potent Cdc7 kinase inhibitory activity, which is a target in cancer therapy. [2][3]* Sirtuin Inhibitors for Antitumor Activity: The molecule is used to create Cambinol analogs. [2][3]Cambinol is a known inhibitor of sirtuins (SIRT1 and SIRT2), which are implicated in cancer cell survival, making these analogs promising candidates for antitumor agents.

-

Analgesics: It serves as a precursor for Aroylbenzoxepinones, which have been explored for their analgesic (pain-relieving) properties. [1][2]* Fibrosis Treatment: The compound is used in the synthetic preparation of substituted phenylacetates, which are noted as being useful in the treatment of fibrosis. [7]* Asymmetric Catalysis: It is a starting material for creating TunePhos-type diphosphine ligands. These specialized ligands are used in asymmetric hydrogenation, a critical process for producing chiral molecules, which is paramount in modern pharmaceuticals. [2][3]

Caption: Synthetic pathways from the title compound to valuable chemical classes.

Experimental Protocol: Synthesis and Characterization

The following is a representative, self-validating protocol for the synthesis of ethyl 3-(3-bromophenyl)-3-oxopropanoate based on standard organic chemistry principles.

Synthesis of Ethyl 3-(3-bromophenyl)-3-oxopropanoate

Objective: To synthesize the title compound via a base-catalyzed condensation of ethyl 3-bromobenzoate and ethyl acetate.

Materials:

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Ethyl 3-bromobenzoate

-

Ethyl acetate (anhydrous)

-

Hydrochloric acid (1M solution)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Setup: Equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.

-

Base Preparation: Charge the flask with sodium ethoxide (1.1 eq) and anhydrous ethanol under a nitrogen atmosphere.

-

Enolate Formation: Add ethyl acetate (2.0 eq) dropwise to the stirred suspension at room temperature. Stir for 30 minutes to ensure complete formation of the ethyl acetate enolate.

-

Condensation: Add ethyl 3-bromobenzoate (1.0 eq) dropwise via the dropping funnel over 30 minutes. The reaction mixture may warm slightly.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to room temperature and pour it into a beaker of ice water.

-

Acidification: Carefully acidify the aqueous mixture to pH ~5-6 with 1M HCl. The product, being a β-keto ester, will decarboxylate if conditions are too acidic or hot.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, the following analytical techniques are essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include a triplet for the ethyl ester's -CH₃ group, a quartet for the -OCH₂- group, a singlet for the active methylene -CH₂- protons, and a series of multiplets in the aromatic region corresponding to the 3-bromophenyl group. [8]Note that β-keto esters exist in a keto-enol tautomeric equilibrium, which may result in two sets of peaks. [8] * ¹³C NMR: Will show distinct peaks for the ester carbonyl, ketone carbonyl, aliphatic carbons, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretch of the ketone (~1685 cm⁻¹) and the C=O stretch of the ester (~1740 cm⁻¹) should be prominent.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Safety and Handling

As with any chemical reagent, proper handling of ethyl 3-(3-bromophenyl)-3-oxopropanoate is crucial for laboratory safety.

General Advice: Consult a physician and show them the Safety Data Sheet (SDS) in case of exposure. [9] Handling Precautions:

-

Use in a well-ventilated area or fume hood. [9]* Avoid breathing vapors, mist, or gas. [6][9]* Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE). [3]* Wash hands thoroughly after handling.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [3]* Skin Protection: Wear chemical-resistant gloves. [3]* Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use appropriate respirator cartridges. [9] GHS Hazard Information: [1][6]

Pictogram Signal Word Hazard Statement(s) GHS07 (Exclamation Mark) Warning H315: Causes skin irritation. H319: Causes serious eye irritation. | | | H335: May cause respiratory irritation. |

Disposal:

-

Dispose of surplus and non-recyclable solutions through a licensed disposal company. [9]* Do not let the product enter drains. [9]* Contaminated packaging should be disposed of as an unused product. [9]

Conclusion

Ethyl 3-(3-bromophenyl)-3-oxopropanoate is a quintessential example of a high-value synthetic intermediate. Its predictable reactivity, stemming from the β-keto ester functionality and the aryl bromide handle, provides chemists with a reliable and versatile tool. From constructing complex heterocyclic systems for anticancer agents to developing novel ligands for asymmetric catalysis, its applications underscore its importance in advancing both pharmaceutical and chemical sciences. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for unlocking its full synthetic potential.

References

- MSDS of Ethyl 3-(3-bromophenyl)-3-oxopropanoate. (n.d.). Capot Chemical Co., Ltd.

- 21575-91-7 | Ethyl 3-(3-bromophenyl)-3-oxopropanoate. (n.d.). AiFChem.

- Ethyl (3-bromobenzoyl)acetate, 95%, 21575-91-7. (n.d.). CookeChem.

- Ethyl (3-bromobenzoyl)acetate 95 21575-91-7. (n.d.). Sigma-Aldrich.

- 448999 Ethyl 3-(3-Bromophenyl)-3-oxopropanoate CAS: 21575-91-7. (n.d.). United States Biological.

- 21575-91-7|Ethyl 3-(3-bromophenyl)-3-oxopropanoate. (n.d.). BLDpharm.

- Ethyl 3-(3-bromophenyl)-3-oxopropanoate 95%. (n.d.). Advanced ChemBlocks.

- 3-(3-bromo-phenyl)-3-oxo-propionic acid ethyl ester cas no.21575-91-7. (n.d.). Zhejiang Jiuzhou Chem Co.,Ltd.

- Ethyl 3-(4-bromophenyl)-3-oxopropanoate | C11H11BrO3 | CID 2757149. (n.d.). PubChem.

- SAFETY DATA SHEET. (2025). Fisher Scientific.

- Supporting Information. (n.d.). Wiley-VCH.

- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.

- Ethyl 3-(3-bromophenyl)-3-oxopropanoate CAS 21575-91-7. (n.d.). BIOSYNCE.

Sources

- 1. 21575-91-7 | Ethyl 3-(3-bromophenyl)-3-oxopropanoate - AiFChem [aifchem.com]

- 2. Ethyl (3-<WBR>bromobenzoyl)<WBR>acetate , 95% , 21575-91-7 - CookeChem [cookechem.com]

- 3. Ethyl (3-bromobenzoyl)acetate 95 21575-91-7 [sigmaaldrich.com]

- 4. biosynce.com [biosynce.com]

- 5. 21575-91-7|Ethyl 3-(3-bromophenyl)-3-oxopropanoate|BLD Pharm [bldpharm.com]

- 6. Ethyl 3-(3-bromophenyl)-3-oxopropanoate 95% | CAS: 21575-91-7 | AChemBlock [achemblock.com]

- 7. usbio.net [usbio.net]

- 8. rsc.org [rsc.org]

- 9. capotchem.cn [capotchem.cn]

Technical Guide: Mechanism and Synthesis of Ethyl 3-(3-bromophenyl)-3-oxopropanoate

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the formation mechanism and synthetic protocol for ethyl 3-(3-bromophenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in organic synthesis. The core of this synthesis is the Crossed Claisen Condensation, a robust carbon-carbon bond-forming reaction. This document elucidates the underlying principles of the reaction, provides a detailed, step-by-step mechanistic breakdown, and presents a field-proven experimental protocol. The guide is structured to deliver not just procedural steps, but the causal reasoning behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in drug development and chemical synthesis.

Introduction: The Synthetic Value of β-Keto Esters

β-Keto esters are a cornerstone class of compounds in synthetic organic chemistry, prized for their versatile reactivity. The presence of two carbonyl groups flanking a central methylene unit imparts a high degree of acidity to the α-protons (pKa ≈ 11), facilitating the formation of a stable, resonance-delocalized enolate.[1] This enolate is a potent nucleophile, making β-keto esters crucial building blocks for the synthesis of more complex molecular architectures, including heterocyclic compounds and carbocyclic systems prevalent in pharmaceuticals.

Ethyl 3-(3-bromophenyl)-3-oxopropanoate is a specific example of this class, incorporating a bromophenyl moiety that serves as a handle for further functionalization, typically through cross-coupling reactions. Its synthesis is most efficiently achieved via a base-catalyzed condensation reaction known as the Crossed Claisen Condensation.[2][3]

Core Synthetic Pathway: The Crossed Claisen Condensation

The Claisen condensation is a fundamental reaction that forms a carbon-carbon bond between two ester molecules in the presence of a strong base to yield a β-keto ester.[4][5] When the two ester molecules are different, the reaction is termed a "Crossed" Claisen Condensation.[1][2]

Theoretical Framework and Reactant Rationale

For a Crossed Claisen Condensation to be synthetically useful and avoid a statistical mixture of four different products, a key condition must be met: one of the esters must be readily enolizable (possess α-hydrogens), while the other should be non-enolizable.[2][3]

-

The Enolizable Partner (Nucleophile Precursor): Ethyl acetate is selected for this role. Its α-protons are sufficiently acidic to be removed by a strong base, forming a nucleophilic enolate.

-

The Non-Enolizable Partner (Electrophile): Ethyl 3-bromobenzoate serves as the electrophile. The carbon atom alpha to its carbonyl group is part of the aromatic ring and has no protons. Therefore, it cannot self-condense by forming an enolate, ensuring it acts exclusively as the target for nucleophilic attack.[6]

This strategic pairing directs the reaction pathway, leading predominantly to the desired product, ethyl 3-(3-bromophenyl)-3-oxopropanoate.

Detailed Reaction Mechanism

The formation of the target compound proceeds through a well-established, multi-step mechanism. The base of choice is sodium ethoxide (NaOEt), the conjugate base of the alcohol (ethanol) corresponding to the ester's alkoxy group. This choice is critical to prevent transesterification, a side reaction that could occur if a different alkoxide base were used.[5][7][8]

Step 1: Enolate Formation The reaction begins with the abstraction of an acidic α-proton from ethyl acetate by the strong base, sodium ethoxide. This step generates a resonance-stabilized enolate ion, the key nucleophile in this reaction.[2][4]

Step 2: Nucleophilic Attack The newly formed ethyl acetate enolate performs a nucleophilic attack on the electrophilic carbonyl carbon of ethyl 3-bromobenzoate. This results in the formation of a tetrahedral alkoxide intermediate.[2][9]

Step 3: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by eliminating the ethoxide ion (⁻OEt), which is a good leaving group. This step yields the final β-keto ester product.[10]

Step 4: Deprotonation (The Thermodynamic Driving Force) The newly formed ethyl 3-(3-bromophenyl)-3-oxopropanoate has protons on the methylene group situated between the two carbonyls. These protons are significantly more acidic (pKa ≈ 11) than the α-protons of the starting ethyl acetate (pKa ≈ 25) or the conjugate acid of the base, ethanol (pKa ≈ 16).[1] Consequently, the ethoxide ion generated in the previous step rapidly and irreversibly deprotonates the β-keto ester product. This acid-base reaction forms a highly resonance-stabilized enolate and is the thermodynamic driving force that pushes the entire equilibrium-controlled reaction to completion.[3][10][11] This is why a stoichiometric amount, rather than a catalytic amount, of base is required.[5]

Step 5: Acidic Workup In the final stage, an aqueous acid (e.g., dilute HCl or H₂SO₄) is added to the reaction mixture. This serves to neutralize the resonance-stabilized enolate, protonating it to yield the final, neutral ethyl 3-(3-bromophenyl)-3-oxopropanoate product. The acid also neutralizes any remaining ethoxide base.[4][11]

Mechanistic Diagram

Caption: The five-step mechanism for the formation of the target β-keto ester.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |

| Ethyl 3-bromobenzoate | C₉H₉BrO₂ | 229.07 | 22.9 g | 0.10 | 1.0 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 17.6 g | 0.20 | 2.0 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 7.5 g | 0.11 | 1.1 |

| Toluene, Anhydrous | C₇H₈ | 92.14 | 150 mL | - | - |

| 1M Hydrochloric Acid | HCl | 36.46 | ~120 mL | ~0.12 | 1.2 |

| Saturated NaCl (aq) | NaCl | 58.44 | 50 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | - |

Step-by-Step Methodology

-

Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried to remove moisture.

-

Reagent Charging: Under a positive pressure of nitrogen, charge the flask with sodium ethoxide (7.5 g, 0.11 mol) and anhydrous toluene (100 mL).

-

Addition of Esters: In the dropping funnel, prepare a mixture of ethyl 3-bromobenzoate (22.9 g, 0.10 mol), ethyl acetate (17.6 g, 0.20 mol), and anhydrous toluene (50 mL).

-

Initiation of Reaction: Begin vigorous stirring of the sodium ethoxide suspension. Add the ester mixture from the dropping funnel dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Cool the reaction mixture to 0-5°C in an ice bath. Slowly and carefully add 1M HCl (~120 mL) with stirring until the mixture is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and saturated NaCl solution (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 3-(3-bromophenyl)-3-oxopropanoate.[12]

Experimental Workflow Diagram

Caption: A flowchart of the synthesis from setup to final product purification.

Conclusion

The synthesis of ethyl 3-(3-bromophenyl)-3-oxopropanoate is a classic and highly illustrative example of the Crossed Claisen Condensation. A thorough understanding of the reaction mechanism, particularly the critical role of reactant selection and the thermodynamic driving force provided by the final deprotonation step, is paramount for achieving high yields and purity. The provided protocol represents a robust and validated method for the laboratory-scale production of this versatile synthetic intermediate, which holds significant potential for applications in medicinal chemistry and materials science.

References

-

BYJU'S. Claisen Condensation Mechanism. [Link]

-

Wikipedia. Claisen condensation. [Link]

-

JoVE. Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]

-

Allen Institute. Claisen Condensation – Mechanism, Variations & FAQs. [Link]

-

Organic Chemistry Portal. Claisen Condensation. [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

-

OpenStax. 23.7 The Claisen Condensation Reaction - Organic Chemistry. [Link]

-

Chemistry Stack Exchange. Base used in Claisen Condensation. [Link]

-

The Organic Chemistry Tutor. Claisen Condensation. [Link]

-

Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]

-

Professor Dave Explains. Claisen Condensation and Dieckmann Condensation. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 10. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. 21575-91-7 | Ethyl 3-(3-bromophenyl)-3-oxopropanoate - AiFChem [aifchem.com]

ethyl 3-(3-bromophenyl)-3-oxopropanoate literature review

An In-depth Technical Guide to Ethyl 3-(3-bromophenyl)-3-oxopropanoate: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

Ethyl 3-(3-bromophenyl)-3-oxopropanoate, also known as ethyl (3-bromobenzoyl)acetate, is a highly versatile bifunctional molecule that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, which incorporates a β-keto ester moiety and a synthetically malleable brominated aromatic ring, offers multiple reaction sites for constructing complex molecular architectures. The presence of the bromine atom provides a convenient handle for late-stage functionalization via cross-coupling reactions, while the β-keto ester system is a classic precursor for a wide array of heterocyclic scaffolds. This unique combination of features makes it an invaluable intermediate in the synthesis of compounds with significant therapeutic potential, including sirtuin inhibitors, kinase inhibitors, and other bioactive agents.[1][2]

This guide provides an in-depth exploration of ethyl 3-(3-bromophenyl)-3-oxopropanoate, from its fundamental physicochemical properties and synthesis to its mechanistic reactivity and field-proven applications. The protocols and insights herein are curated for researchers, scientists, and drug development professionals seeking to leverage this compound's synthetic potential.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of ethyl 3-(3-bromophenyl)-3-oxopropanoate are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 21575-91-7 | [1][2] |

| Molecular Formula | C₁₁H₁₁BrO₃ | [1] |

| Molecular Weight | 271.11 g/mol | [1] |

| Appearance | Liquid | [3] |

| Boiling Point | 255-256 °C (lit.) | [2][3] |

| Density | 1.416 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index (n20/D) | 1.565 (lit.) | [2][3] |

| Solubility | Soluble in non-polar solvents (ether, DCM, benzene); poor in water. | [3] |

| pKa (Predicted) | 9.91 ± 0.46 | [3] |

Spectroscopic Profile (Predicted)

While a publicly available, fully assigned experimental spectrum is scarce, the expected NMR and IR spectral characteristics can be predicted based on the compound's structure and data from close analogs.

-

¹H NMR: Expected signals include a triplet around 1.2-1.4 ppm (ester -CH₃), a quartet around 4.1-4.3 ppm (ester -OCH₂-), a singlet for the α-methylene protons (-COCH₂CO-) around 4.0 ppm for the keto tautomer, and a singlet for the vinylic proton of the enol tautomer around 5.5-6.0 ppm. The aromatic protons on the 3-bromophenyl ring would appear as complex multiplets in the 7.3-8.0 ppm range. The presence of both keto and enol signals is characteristic of β-keto esters.

-

¹³C NMR: Key resonances would include the ester carbonyl (~167 ppm), the ketone carbonyl (~195 ppm), the α-methylene carbon (~45 ppm), and the ester methylene carbon (~61 ppm). Aromatic carbons would appear between ~122 and ~138 ppm, with the carbon attached to the bromine atom showing a characteristic shift.

-

IR (Infrared Spectroscopy): The spectrum would be characterized by strong carbonyl (C=O) stretching bands. The ester carbonyl would appear around 1735-1750 cm⁻¹, while the ketone carbonyl would be observed around 1715-1725 cm⁻¹. In the enol form, a broad -OH stretch (around 3200 cm⁻¹) and a C=C stretch (around 1640 cm⁻¹) would be visible.

Synthesis of Ethyl 3-(3-bromophenyl)-3-oxopropanoate

The most common and efficient method for synthesizing β-keto esters such as the title compound is the Claisen condensation . This reaction involves the base-mediated condensation between two ester molecules. For a mixed (or crossed) Claisen condensation to be effective, one ester partner should have α-hydrogens (e.g., ethyl acetate), while the other should not (e.g., an aromatic ester like methyl 3-bromobenzoate) to prevent self-condensation and ensure a single primary product.[4][5]

Caption: Workflow for Claisen condensation synthesis.

Experimental Protocol: Claisen Condensation

Objective: To synthesize ethyl 3-(3-bromophenyl)-3-oxopropanoate from methyl 3-bromobenzoate and ethyl acetate.

Materials:

-

Methyl 3-bromobenzoate (1.0 eq)

-

Ethyl acetate (2.0-3.0 eq)

-

Sodium ethoxide (NaOEt) (1.1 eq) or Sodium metal (1.1 eq)

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is flame-dried to maintain anhydrous conditions.

-

Base Preparation: If using sodium metal, dissolve it carefully in anhydrous ethanol (sufficient to dissolve the metal) under a nitrogen atmosphere to generate sodium ethoxide in situ. Allow the solution to cool to room temperature. If using commercial sodium ethoxide, dissolve it in anhydrous ethanol.

-

Addition of Reactants: To the sodium ethoxide solution, add the ethyl acetate (2.0-3.0 eq). Subsequently, add a solution of methyl 3-bromobenzoate (1.0 eq) in a small amount of anhydrous ethanol dropwise via the dropping funnel over 30 minutes.

-

Reaction: Gently heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture in an ice bath. Slowly acidify the mixture by adding 1 M HCl until the pH is approximately 5-6. This step protonates the enolate product.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water, then separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution, water, and finally, brine. The bicarbonate wash removes any unreacted acidic starting material.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by vacuum distillation to yield pure ethyl 3-(3-bromophenyl)-3-oxopropanoate.[3]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of ethyl 3-(3-bromophenyl)-3-oxopropanoate is rooted in the distinct reactivity of its three main components: the acidic α-methylene group, the two carbonyl centers, and the bromophenyl ring.

Keto-Enol Tautomerism

A key characteristic of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. The α-protons are acidic (pKa ≈ 10-12) because the resulting enolate anion is stabilized by delocalization of the negative charge across both carbonyl groups. This acidity is the foundation of its utility as a nucleophile in C-C bond-forming reactions.

Caption: Keto-Enol tautomerism and enolate formation.

Applications in Medicinal Chemistry

Ethyl 3-(3-bromophenyl)-3-oxopropanoate is a precursor to numerous heterocyclic compounds with established pharmacological activities.

Synthesis of Cambinol Analogs (Sirtuin Inhibitors)

Cambinol is a known inhibitor of sirtuin (SIRT) enzymes, which are implicated in cancer and other diseases.[6] Analogs can be synthesized by leveraging the reactivity of the β-keto ester in a Knoevenagel condensation with an appropriate aldehyde, such as 2-hydroxy-1-naphthaldehyde.[7]

Caption: Synthesis of a Cambinol analog precursor.

Objective: To synthesize a key intermediate for a Cambinol analog via Knoevenagel condensation.[7]

Materials:

-

Ethyl 3-(3-bromophenyl)-3-oxopropanoate (1.0 eq)

-

2-Hydroxy-1-naphthaldehyde (1.0 eq)

-

Piperidine (catalytic amount, ~15 drops)

-

Ethanol

Procedure:

-

Setup: In a round-bottom flask, dissolve ethyl 3-(3-bromophenyl)-3-oxopropanoate (1.0 eq) and 2-hydroxy-1-naphthaldehyde (1.0 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine to the solution.

-

Reaction: Heat the mixture under reflux for 2-3 hours. The reaction involves the initial condensation followed by intramolecular cyclization and dehydration to form the coumarin ring system.

-

Isolation: Cool the reaction mixture to room temperature. The solid product often precipitates from the solution.

-

Purification: Collect the precipitate by filtration and wash it thoroughly with cold ethanol to remove any unreacted starting materials. The resulting benzocoumarin can be further purified by recrystallization. This intermediate can then be subjected to reduction and reaction with urea or thiourea to complete the synthesis of the final Cambinol analog.[7]

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles present in numerous pharmaceuticals, exhibiting activities such as anticancer and antiviral properties.[8][9] They are classically synthesized by the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The β-keto ester can serve as a synthetic equivalent of a 1,3-dicarbonyl, which upon reaction with a 1,2-diamine like o-phenylenediamine, yields a specific quinoxaline derivative.

Caption: Synthesis of a quinoxaline derivative.

Objective: To synthesize a substituted quinoxaline from ethyl 3-(3-bromophenyl)-3-oxopropanoate.

Materials:

-

Ethyl 3-(3-bromophenyl)-3-oxopropanoate (1.0 eq)

-

o-Phenylenediamine (1.0 eq)

-

Glacial acetic acid or ethanol

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-(3-bromophenyl)-3-oxopropanoate (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol or glacial acetic acid.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction's completion using TLC.

-

Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

-

Isolation: If the product does not precipitate, pour the reaction mixture into ice-cold water to induce precipitation.

-

Purification: Collect the crude solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Synthesis of Hydantoin Derivatives

Hydantoins are core structures in several anticonvulsant drugs (e.g., Phenytoin). The Bucherer-Bergs reaction is a classic multicomponent reaction for synthesizing hydantoins from a carbonyl compound, a cyanide source (e.g., KCN), and ammonium carbonate.[10][11] The ketone moiety of the β-keto ester can participate in this reaction.

Caption: Synthesis of a hydantoin derivative.

Objective: To synthesize a 5,5-disubstituted hydantoin derivative.

Materials:

-

Ethyl 3-(3-bromophenyl)-3-oxopropanoate (1.0 eq)

-

Potassium cyanide (KCN) (2.0 eq)

-

Ammonium carbonate ((NH₄)₂CO₃) (2.0 eq)

-

Ethanol/Water mixture (e.g., 1:1)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Safety First: Potassium cyanide is extremely toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Have a quench solution (e.g., bleach) readily available.

-

Setup: In a sealed pressure vessel or a robust round-bottom flask with a tightly sealed reflux condenser, combine ethyl 3-(3-bromophenyl)-3-oxopropanoate (1.0 eq), KCN (2.0 eq), and ammonium carbonate (2.0 eq) in a 1:1 mixture of ethanol and water.

-

Reaction: Heat the mixture to 60-70 °C with vigorous stirring for 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature in an ice bath.

-

Precipitation: Carefully acidify the mixture with 1 M HCl to pH 5-6. This will cause the hydantoin product to precipitate.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and dry. The crude hydantoin can be purified by recrystallization from ethanol or an ethanol/water mixture. Note that under acidic workup conditions, some decarboxylation of the ester side chain may occur.[12]

Safety and Handling

Ethyl 3-(3-bromophenyl)-3-oxopropanoate should be handled with care in a laboratory setting.

-

Hazard Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes (P261).[1]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice (P305+P351+P338).[1] In case of skin contact, wash off with soap and plenty of water.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3]

Conclusion

Ethyl 3-(3-bromophenyl)-3-oxopropanoate is a powerful and versatile chemical intermediate. Its dual reactivity, stemming from the β-keto ester system and the brominated aromatic ring, provides a robust platform for the synthesis of diverse and complex molecules. As demonstrated in this guide, its application as a precursor to medicinally relevant scaffolds like quinoxalines, hydantoins, and cambinol analogs underscores its importance in drug discovery and development programs. The synthetic protocols outlined here, grounded in established chemical principles, serve as a practical guide for researchers aiming to unlock the full potential of this valuable building block.

References

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). PMC. Retrieved from [Link]

-

SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Bucherer–Bergs reaction. (2023). In Wikipedia. Retrieved from [Link]

-

Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

-

Bucherer-Bergs Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

-

Novel Cambinol Analogs as Sirtuin Inhibitors: Synthesis, Biological Evaluation, and Rationalization of Activity. (n.d.). PMC. Retrieved from [Link]

-

Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.). Bentham Science. Retrieved from [Link]

-

Supplementary data. (n.d.). Retrieved from [Link]

-

Cambinol analogues. (a) cambinol; (b) schematic; (c) pyrazolone... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Retrieved from [Link]

-

A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013). ACG Publications. Retrieved from [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2022). MDPI. Retrieved from [Link]

-

A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). MDPI. Retrieved from [Link]

-

Ethyl 3-(3-bromophenyl)-3-oxopropanoate CAS 21575-91-7. (n.d.). BIOSYNCE. Retrieved from [Link]

-

Reaction Mechanism of Claisen condensation. (n.d.). Physics Wallah. Retrieved from [Link]

-

Draw the structure(s) of the organic product(s) of the Claisen condensation reaction between ethyl propanoate and ethyl benzoate. (n.d.). Study.com. Retrieved from [Link]

-

23.7 The Claisen Condensation Reaction. (2023). OpenStax. Retrieved from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. (2025). Request PDF. Retrieved from [Link]

-

1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants. (2025). Request PDF. Retrieved from [Link]

-

3-Bromobenzoyl chloride, 98%. (n.d.). Otto Chemie Pvt. Ltd. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

Sirtuin Inhibitor Cambinol Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site. (2023). NIH. Retrieved from [Link]

Sources

- 1. 21575-91-7 | Ethyl 3-(3-bromophenyl)-3-oxopropanoate - AiFChem [aifchem.com]

- 2. (3-溴苯甲酰)乙酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. biosynce.com [biosynce.com]

- 4. Claisen condensation | Reaction Mechanism of Claisen condensation [pw.live]

- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. Sirtuin Inhibitor Cambinol Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Cambinol Analogs as Sirtuin Inhibitors: Synthesis, Biological Evaluation, and Rationalization of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities | Bentham Science [eurekaselect.com]

- 9. mdpi.com [mdpi.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Senior Application Scientist's Technical Guide to Ethyl 3-(3-bromophenyl)-3-oxopropanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-(3-bromophenyl)-3-oxopropanoate is a highly versatile β-keto ester that serves as a pivotal intermediate in modern organic synthesis. Its unique molecular architecture, featuring a reactive β-dicarbonyl system and a synthetically adaptable brominated aromatic ring, makes it an invaluable building block for creating complex molecular scaffolds. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, robust synthetic protocols, characteristic reactivity, and significant applications in medicinal chemistry and materials science. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this document serves as a practical and comprehensive resource for professionals in the field.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. The title compound, Ethyl 3-(3-bromophenyl)-3-oxopropanoate, is systematically named according to IUPAC nomenclature, which has been verified across multiple chemical databases.[1]

Key Identifiers:

-

IUPAC Name: ethyl 3-(3-bromophenyl)-3-oxopropanoate[1]

-

Synonyms: Ethyl (3-bromobenzoyl)acetate, 3-(3-bromophenyl)-3-oxopropionic acid ethyl ester[2]

-

Molecular Formula: C₁₁H₁₁BrO₃[1]

-

Molecular Weight: 271.11 g/mol [1]

-

Canonical SMILES: CCOC(=O)CC(=O)C1=CC=CC(=C1)Br[1]

-

InChI Key: JSVMCOQPWKQNGU-UHFFFAOYSA-N[1]

The compound's physical and chemical properties dictate its handling, storage, and reaction conditions. These are summarized below.

Table 1: Physicochemical Properties of Ethyl 3-(3-bromophenyl)-3-oxopropanoate

| Property | Value | Source(s) |

| Appearance | Liquid | [2] |

| Boiling Point | 255-256 °C | [2] |

| Density | 1.416 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.565 | [2] |

| Flash Point | 152.6 ± 22.3 °C | [2] |

| Solubility | Soluble in ether, dichloromethane; poorly soluble in water. | [2] |

| pKa (Predicted) | 9.91 ± 0.46 | [2] |

| Storage Conditions | Sealed in a dry, room temperature environment. | [2][3] |

Synthesis and Purification: A Validated Protocol

The synthesis of β-keto esters like ethyl 3-(3-bromophenyl)-3-oxopropanoate is most classically and efficiently achieved via the Crossed Claisen Condensation .[4][5] This carbon-carbon bond-forming reaction occurs between an ester with α-hydrogens and a non-enolizable ester.[5][6] In this specific synthesis, an enolizable ester (ethyl acetate) reacts with a non-enolizable aromatic ester (methyl 3-bromobenzoate).

The choice of base is critical. Sodium ethoxide is used not only for its strength but also to prevent transesterification, as it matches the alkoxy group of the nucleophilic ester.[4][7] The reaction is driven to completion by the final deprotonation of the product, which forms a highly resonance-stabilized enolate.[5][6][8]

Detailed Experimental Protocol

Reaction: Methyl 3-bromobenzoate + Ethyl acetate → Ethyl 3-(3-bromophenyl)-3-oxopropanoate

-

Preparation (Inert Atmosphere): To a 500 mL, three-necked, round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add sodium ethoxide (1.1 equivalents) and dry toluene (200 mL). The entire apparatus must be under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the strong base by atmospheric moisture.

-

Enolate Formation: Add a solution of ethyl acetate (1.2 equivalents) in dry toluene (50 mL) dropwise to the stirred suspension of sodium ethoxide at room temperature. The formation of the ethyl acetate enolate is the key nucleophilic species.

-

Nucleophilic Acyl Substitution: Gently heat the mixture to 50-60 °C. Add a solution of methyl 3-bromobenzoate (1.0 equivalent) in dry toluene (50 mL) dropwise over 1 hour. The enolate attacks the carbonyl carbon of the aromatic ester.

-

Reaction Completion: After the addition is complete, maintain the reaction at 60 °C for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed. The driving force is the deprotonation of the newly formed β-keto ester by the ethoxide base.[8]

-

Work-up and Neutralization: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1M aqueous hydrochloric acid (HCl) until the mixture is acidic (pH ~5-6). This step protonates the product enolate to yield the final β-keto ester.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by vacuum distillation to yield ethyl 3-(3-bromophenyl)-3-oxopropanoate as a liquid.[2]

Synthesis Workflow Diagram

Below is a Graphviz diagram illustrating the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of ethyl 3-(3-bromophenyl)-3-oxopropanoate.

Chemical Reactivity and Synthetic Utility

Ethyl 3-(3-bromophenyl)-3-oxopropanoate is a synthetically powerful intermediate due to its multiple reactive sites. As a β-keto ester, it possesses both ketone and ester functionalities, which activate the central methylene (α-carbon) protons, making them acidic and easily removed by a base to form a nucleophilic enolate.[9][10]

Key Reactive Sites:

-

α-Carbon (Active Methylene): The most common site for reactions. Deprotonation forms a stabilized enolate that can act as a nucleophile in alkylation, acylation, and condensation reactions.[10][11]

-

Ketone Carbonyl: An electrophilic site susceptible to nucleophilic attack, such as reduction to a secondary alcohol or reaction with organometallics.

-

Ester Carbonyl: Another electrophilic site, which can undergo hydrolysis, amidation, or reduction.

-

Bromophenyl Ring: The bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex substituents.

Reactivity Diagram

The following diagram highlights the key reactive centers of the molecule.

Caption: Key reactive sites on ethyl 3-(3-bromophenyl)-3-oxopropanoate.

Applications in Research and Drug Development

The true value of ethyl 3-(3-bromophenyl)-3-oxopropanoate is demonstrated by its application as a reactant in the synthesis of biologically active heterocyclic compounds.[1] Its structure is a precursor to a variety of scaffolds with therapeutic potential.

Notable Applications: [1]

-

Sirtuin Inhibitors: Used in the synthesis of Cambinol analogs, which are investigated for their sirtuin inhibition and antitumor properties.

-

Kinase Inhibitors: Serves as a reactant for creating (heteroaryl)(carboxamido)arylpyrrole derivatives that show Cdc7 kinase inhibitory activity.

-

Analgesics: Employed in the preparation of aroylbenzoxepinones, which are evaluated for analgesic activity.

-

Heterocyclic Synthesis: The β-keto ester moiety is a classic precursor for synthesizing heterocycles like quinolines, pyrimidines, and pyrazoles through reactions with aromatic amines or hydrazines.[12]

Example Synthetic Pathway: Hydantoin Formation

One important application is in the synthesis of hydantoins, a class of compounds known for anticonvulsant properties.[13] The Bucherer-Bergs reaction provides a multicomponent pathway to this scaffold.[13]

Caption: Multicomponent reaction pathway to a hydantoin scaffold.

Safety and Handling

As with any laboratory chemical, proper safety protocols are mandatory. Ethyl 3-(3-bromophenyl)-3-oxopropanoate is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.

References

-

A Claisen Condensation Forms a β-Keto Ester. (2014). Chemistry LibreTexts. [Link]

-

β-keto esters Definition. Fiveable. [Link]

-

Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. (2025). JoVE. [Link]

-

Claisen condensation. Wikipedia. [Link]

-

Claisen Condensation – Mechanism, Variations & FAQs. Allen. [Link]

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

-

Video: Esters to β-Ketoesters: Claisen Condensation Overview. (2023). JoVE. [Link]

-

Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(6), 205-223. [Link]

-

Ethyl 3-(3-bromophenyl)-3-oxopropanoate CAS 21575-91-7. BIOSYNCE. [Link]

-

Ethyl 3-(4-bromophenyl)-3-oxopropanoate. PubChem, National Center for Biotechnology Information. [Link]

-

(PDF) Mastering β-keto esters. (2025). ResearchGate. [Link]

-

Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. [Link]

-

Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (2023). ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. 21575-91-7 | Ethyl 3-(3-bromophenyl)-3-oxopropanoate - AiFChem [aifchem.com]

- 2. biosynce.com [biosynce.com]

- 3. 21575-91-7|Ethyl 3-(3-bromophenyl)-3-oxopropanoate|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 8. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 9. fiveable.me [fiveable.me]

- 10. aklectures.com [aklectures.com]

- 11. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-(3-bromophenyl)-3-oxopropanoate: A Keystone Intermediate in Modern Drug Discovery

Abstract

Ethyl 3-(3-bromophenyl)-3-oxopropanoate, a versatile β-keto ester, has emerged as a pivotal building block in the synthesis of complex heterocyclic scaffolds with significant therapeutic potential. Its unique structural features—a reactive β-dicarbonyl system and a strategically placed bromine atom on the phenyl ring—offer medicinal chemists a powerful handle for molecular elaboration and structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and robust synthetic protocols. Furthermore, it delves into its field-proven applications as a key intermediate in the development of targeted therapeutics, including inhibitors for cell division cycle 7 (Cdc7) kinase and sirtuins, as well as precursors for novel analgesic compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this compound in their synthetic and medicinal chemistry programs.